Influenza virus-IN-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Influenza virus-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in combating influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of compounds like this compound is crucial for advancing our understanding and treatment of these viral infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-5 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a universal RT-PCR (reverse transcription-polymerase chain reaction) to amplify the genetic material of the virus, followed by sequencing on instruments like the MinION or IonTorrent platforms . This process ensures the accurate replication and identification of the compound’s structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using advanced biotechnological methods. These methods often include the propagation and titration of influenza viruses, followed by purification and proteomics to isolate the desired compound . The use of high-throughput sequencing and other molecular biology techniques ensures the efficient production of this compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: Influenza virus-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy against influenza viruses.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride, Tris buffer, and Tween 20 . These reagents facilitate the necessary chemical transformations under specific conditions, such as controlled pH and temperature.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced antiviral properties. These modifications can improve the compound’s ability to inhibit viral replication and reduce the severity of influenza infections.

Applications De Recherche Scientifique

Influenza virus-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the molecular interactions between the virus and host cells. In biology, it helps researchers understand the mechanisms of viral infection and immune response. In medicine, this compound is being investigated for its potential as an antiviral drug to treat influenza infections . Additionally, it has industrial applications in the development of vaccines and diagnostic tools for influenza.

Mécanisme D'action

The mechanism of action of Influenza virus-IN-5 involves targeting specific molecular pathways and proteins within the influenza virus. One key target is the viral neuraminidase, an enzyme that plays a crucial role in the release of new viral particles from infected cells . By inhibiting neuraminidase, this compound prevents the spread of the virus within the host, thereby reducing the severity of the infection. The compound also interferes with the viral hemagglutinin, another surface protein essential for viral entry into host cells .

Comparaison Avec Des Composés Similaires

Influenza virus-IN-5 can be compared with other similar compounds, such as zanamivir, oseltamivir, laninamivir octanoate, and peramivir . These compounds also target the viral neuraminidase and are used as antiviral drugs to treat influenza infections. this compound is unique in its molecular structure and mechanism of action, which may offer advantages in terms of efficacy and resistance to viral mutations. The development of congeners and conjugates of this compound further enhances its potential as a versatile antiviral agent .

Conclusion

This compound represents a promising compound in the fight against influenza viruses. Its unique preparation methods, chemical reactions, and mechanism of action make it a valuable tool for scientific research and medical applications. By comparing it with similar compounds, researchers can better understand its potential advantages and continue to develop effective antiviral strategies.

Propriétés

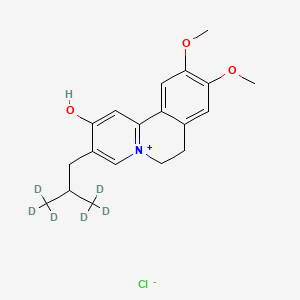

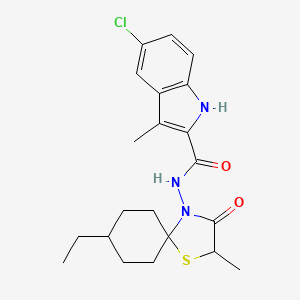

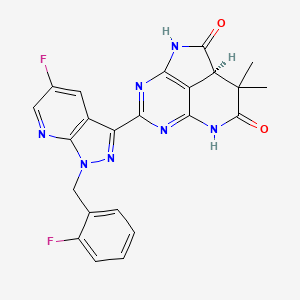

Formule moléculaire |

C21H26ClN3O2S |

|---|---|

Poids moléculaire |

420.0 g/mol |

Nom IUPAC |

5-chloro-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C21H26ClN3O2S/c1-4-14-7-9-21(10-8-14)25(20(27)13(3)28-21)24-19(26)18-12(2)16-11-15(22)5-6-17(16)23-18/h5-6,11,13-14,23H,4,7-10H2,1-3H3,(H,24,26) |

Clé InChI |

FXUSTPHNFBZGEF-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC2(CC1)N(C(=O)C(S2)C)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)